4-Butyl-4-methyloxane-2,6-dione
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Overview
Description
4-Butyl-4-methyloxane-2,6-dione is an organic compound with the molecular formula C₁₀H₁₆O₃. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4-methyloxane-2,6-dione typically involves the reaction of Meldrum’s acid with butyl vinyl ether under specific conditions. The process begins with the acylation of Meldrum’s acid, followed by a series of reactions involving methylene chloride, pyridine, and acetyl chloride. The reaction mixture is then heated to 80°C for several hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-4-methyloxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
4-Butyl-4-methyloxane-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Butyl-4-methyloxane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-Methyloxane-2,6-dione: A similar compound with a shorter alkyl chain.
Tetrahydropyran: Another oxane derivative with different substituents.
Uniqueness
4-Butyl-4-methyloxane-2,6-dione is unique due to its specific butyl and methyl substituents, which confer distinct chemical properties and reactivity compared to other oxane derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
63537-36-0 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-butyl-4-methyloxane-2,6-dione |
InChI |
InChI=1S/C10H16O3/c1-3-4-5-10(2)6-8(11)13-9(12)7-10/h3-7H2,1-2H3 |
InChI Key |
ARJTZOQLGIQFDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC(=O)OC(=O)C1)C |
Origin of Product |
United States |
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